
(3S,4R)-2,2,3,4-Tetramethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-2,2,3,4-Tetramethyloxetane is a chiral organic compound characterized by its unique four-membered oxetane ring structure with four methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,3,4-Tetramethyloxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a diol or halohydrin precursor in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-2,2,3,4-Tetramethyloxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-2,2,3,4-Tetramethyloxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of (3S,4R)-2,2,3,4-Tetramethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:
Molecular Targets: Enzymes or receptors that recognize the oxetane ring structure.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4-Dimethyloxetane: A related compound with fewer methyl groups.
(2S,3R)-2,3-Dimethyloxetane: Another oxetane derivative with different stereochemistry.
Uniqueness
(3S,4R)-2,2,3,4-Tetramethyloxetane is unique due to its specific stereochemistry and the presence of four methyl groups, which confer distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54582-13-7 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3S,4R)-2,2,3,4-tetramethyloxetane |
InChI |
InChI=1S/C7H14O/c1-5-6(2)8-7(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI Key |
XJBDMNMFTORFBQ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC1(C)C)C |
Canonical SMILES |
CC1C(OC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
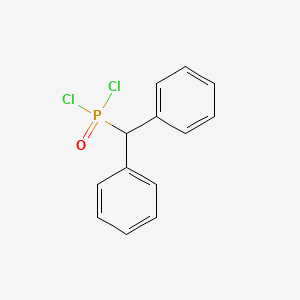
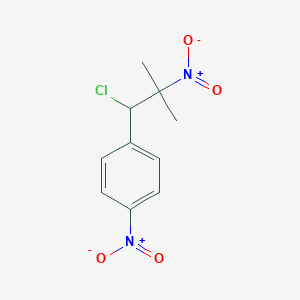

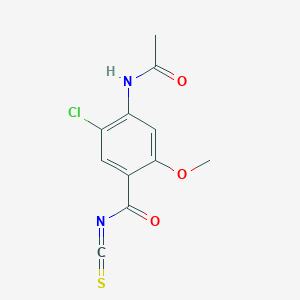
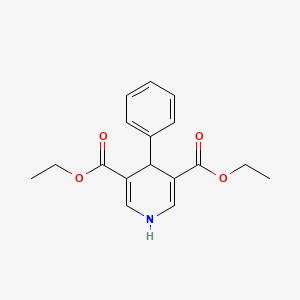
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)


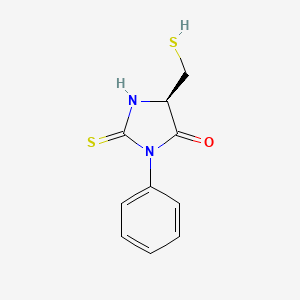
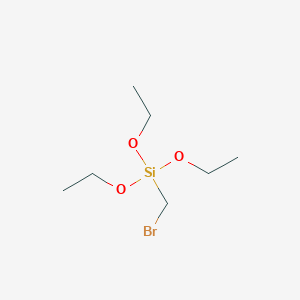
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)
